molecular formula C13H19ClINO B1394692 3-[2-(2-Iodophenoxy)ethyl]piperidine hydrochloride CAS No. 1219972-16-3

3-[2-(2-Iodophenoxy)ethyl]piperidine hydrochloride

Cat. No. B1394692
CAS RN: 1219972-16-3
M. Wt: 367.65 g/mol
InChI Key: DKHRAXOFNPEPFC-UHFFFAOYSA-N
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Description

“3-[2-(2-Iodophenoxy)ethyl]piperidine hydrochloride” is a chemical compound with the molecular formula C13H19ClINO . It’s a derivative of piperidine, a six-membered ring with one nitrogen atom and five carbon atoms .


Molecular Structure Analysis

The molecular structure of “3-[2-(2-Iodophenoxy)ethyl]piperidine hydrochloride” consists of a piperidine ring attached to an iodophenoxy group via an ethyl chain . The molecular weight of the compound is 367.65353 .

Scientific Research Applications

1. Anticancer Agents

A study by Dimmock et al. (1998) identified a series of piperidine derivatives, closely related to “3-[2-(2-Iodophenoxy)ethyl]piperidine hydrochloride,” as potential anticancer agents. The compounds displayed significant cytotoxicity toward various human and murine tumor cells.

2. Anti-Acetylcholinesterase Activity

Research by Sugimoto et al. (1990) synthesized piperidine derivatives with potent anti-acetylcholinesterase (anti-AChE) activity. This suggests potential applications in treating conditions like Alzheimer's disease.

3. Antimicrobial Activities

A study conducted by Ovonramwen et al. (2019) synthesized a compound similar to “3-[2-(2-Iodophenoxy)ethyl]piperidine hydrochloride,” demonstrating moderate antimicrobial activities against various bacterial strains.

4. Allosteric Modulation of Receptors

Price et al. (2005) investigated the pharmacology of compounds similar to “3-[2-(2-Iodophenoxy)ethyl]piperidine hydrochloride” for their allosteric modulation at the cannabinoid CB1 receptor. This suggests potential applications in neurological disorders.

5. Antidepressant Activity

Research by Balsamo et al. (1987) synthesized and evaluated 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives for potential antidepressant activity, suggesting a similar potential for “3-[2-(2-Iodophenoxy)ethyl]piperidine hydrochloride.”These studies illustrate the diverse scientific research applications of “3-[2-(2-Iodophenoxy)ethyl]piperidine hydrochloride” and its related compounds, ranging from potential treatments for cancer and Alzheimer's disease to antimicrobial and antidepressant applications.

Future Directions

Piperidine derivatives, including “3-[2-(2-Iodophenoxy)ethyl]piperidine hydrochloride”, continue to be of interest in pharmaceutical research due to their significant role in drug design . Future research may focus on developing fast and cost-effective methods for the synthesis of substituted piperidines .

properties

IUPAC Name

3-[2-(2-iodophenoxy)ethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18INO.ClH/c14-12-5-1-2-6-13(12)16-9-7-11-4-3-8-15-10-11;/h1-2,5-6,11,15H,3-4,7-10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKHRAXOFNPEPFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)CCOC2=CC=CC=C2I.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClINO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[2-(2-Iodophenoxy)ethyl]piperidine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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